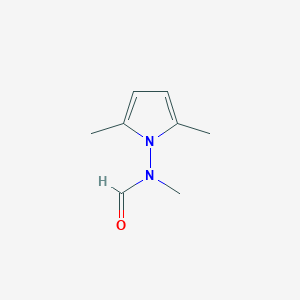
1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method includes the sulfonylation of 1H-indole-2-carboxylic acid with 2-amino-5-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitro-substituted derivatives.
科学的研究の応用
1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can also bind to various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1H-Indole-2-carboxylic acid, 3-((2-amino-5-bromophenyl)sulfonyl)-, ethyl ester
- 1H-Indole-2-carboxylic acid, 3-((2-amino-5-fluorophenyl)sulfonyl)-, ethyl ester
- 1H-Indole-2-carboxylic acid, 3-((2-amino-5-methylphenyl)sulfonyl)-, ethyl ester
Uniqueness
1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is unique due to the presence of the chlorine atom in the 2-amino-5-chlorophenyl group. This chlorine atom can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
206256-17-9 |
|---|---|
分子式 |
C17H15ClN2O4S |
分子量 |
378.8 g/mol |
IUPAC名 |
ethyl 3-(2-amino-5-chlorophenyl)sulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-16(11-5-3-4-6-13(11)20-15)25(22,23)14-9-10(18)7-8-12(14)19/h3-9,20H,2,19H2,1H3 |
InChIキー |
JXTDGSSKFVIMSF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


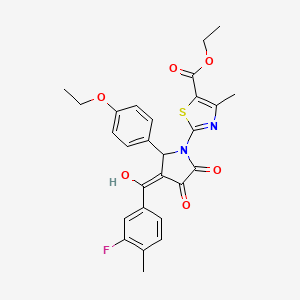

![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)

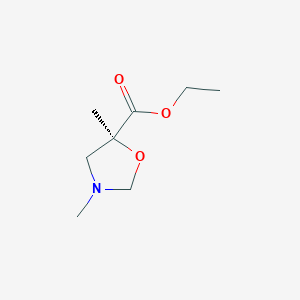
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
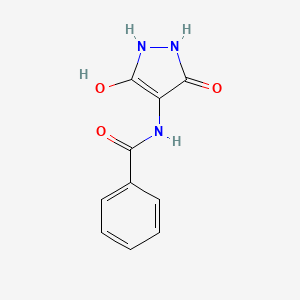
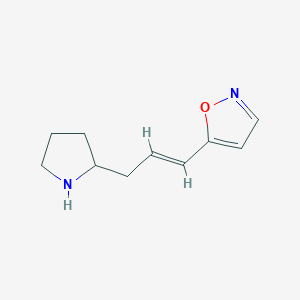
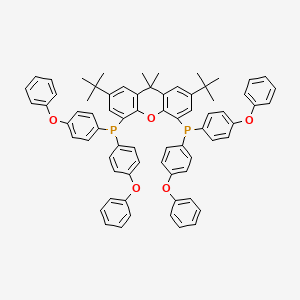

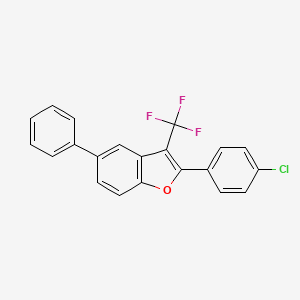
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
